1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Medicinal Chemistry Drug Design Physicochemical Property Optimization

1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS 1119505-56-4) is a 1,2,5-trisubstituted benzimidazole scaffold characterized by an N1-cyclopropyl group, a C2-methyl group, and a C5-carbonitrile (cyano) substituent. With a molecular formula of C12H11N3 and a molecular weight of 197.24 g/mol, this compound occupies a distinct physicochemical space among benzimidazole building blocks.

Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
CAS No. 1119505-56-4
Cat. No. B1451698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile
CAS1119505-56-4
Molecular FormulaC12H11N3
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C3CC3)C=CC(=C2)C#N
InChIInChI=1S/C12H11N3/c1-8-14-11-6-9(7-13)2-5-12(11)15(8)10-3-4-10/h2,5-6,10H,3-4H2,1H3
InChIKeyRYHGFVIXEXFHJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS 1119505-56-4): Procurement-Relevant Identity and Core Properties


1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS 1119505-56-4) is a 1,2,5-trisubstituted benzimidazole scaffold characterized by an N1-cyclopropyl group, a C2-methyl group, and a C5-carbonitrile (cyano) substituent [1]. With a molecular formula of C12H11N3 and a molecular weight of 197.24 g/mol, this compound occupies a distinct physicochemical space among benzimidazole building blocks [1]. It is commercially available from multiple vendors at purities ranging from 95% to 97% and is primarily utilized as a synthetic intermediate or scaffold for medicinal chemistry derivatization .

Why 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile Cannot Be Substituted by Close Benzimidazole Analogs


Benzimidazole derivatives sharing the N1-cyclopropyl and C2-methyl substitution pattern are not functionally interchangeable when the C5 substituent varies. The C5-carbonitrile group imparts a markedly different electronic profile, hydrogen-bond acceptor capacity, and topological polar surface area (TPSA) relative to the des-cyano analog 1-cyclopropyl-2-methyl-1H-benzimidazole (CAS 118482-04-5) [1][2]. In benzimidazole kinase inhibitor programs, C5 substitution has been shown to modulate S6K1 inhibitory potency by over 25-fold depending on the electronic and steric nature of the substituent, demonstrating that even conservative changes at this position produce non-interchangeable biological outcomes [3]. Consequently, procurement of the specific 5-carbonitrile derivative is required to preserve the designed interaction profile, synthetic trajectory, or structure-activity relationship under investigation.

Quantitative Differentiation Evidence for 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile (1119505-56-4) Versus Closest Analogs


Topological Polar Surface Area (TPSA) Increase of 23.8 Ų Relative to the Des-Cyano Analog

The C5-carbonitrile group on the target compound increases the topological polar surface area (TPSA) by 23.8 Ų compared to its direct des-cyano analog 1-cyclopropyl-2-methyl-1H-benzimidazole (CAS 118482-04-5) [1]. The target compound (PubChem CID 28693642) has a computed TPSA of 41.6 Ų, whereas the des-cyano comparator (PubChem CID 21286283) has a TPSA of 17.8 Ų [1][2]. This 134% increase in TPSA places the target compound in a different permeability class, relevant for applications where intestinal absorption or blood-brain barrier penetration is under optimization.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Hydrogen-Bond Acceptor Count Doubled: Target Compound Provides Two HBA Sites Versus One for the Des-Cyano Analog

The target compound possesses two hydrogen-bond acceptor (HBA) sites (the benzimidazole N3 and the nitrile nitrogen), while the des-cyano comparator 1-cyclopropyl-2-methyl-1H-benzimidazole possesses only one HBA site (the benzimidazole N3) [1][2]. Neither compound has any hydrogen-bond donor (HBD) sites (HBD count = 0) [1][2]. The additional HBA from the nitrile group introduces a linear, directional hydrogen-bond acceptor that can engage polar residues in a protein binding site or coordinate metal ions, expanding the pharmacophoric repertoire available for target engagement.

Structure-Based Drug Design Ligand-Target Interaction Pharmacophore Modeling

Moderate Lipophilicity Reduction (ΔXLogP3 = -0.3) Relative to the Des-Cyano Analog Improves Ligand Efficiency Metrics

The carbonitrile group reduces the computed XLogP3 by 0.3 log units compared to the des-cyano analog. The target compound has an XLogP3 of 2.0, whereas 1-cyclopropyl-2-methyl-1H-benzimidazole has an XLogP3 of 2.3 [1][2]. While both compounds remain within drug-like lipophilicity range, the 0.3 log unit decrease is consistent with the electron-withdrawing character of the nitrile and is directionally favorable for reducing non-specific binding and improving solubility. In kinase inhibitor optimization programs, such modest lipophilicity reductions have been associated with improved ligand efficiency indices [3].

Lipophilicity Optimization Ligand Efficiency ADME Prediction

C5-Benzimidazole Substitution Drives >25-Fold Variation in S6K1 Inhibitory Potency: Class-Level SAR Demonstrates Non-Interchangeability of C5 Substituents

In a published benzimidazole S6K1 inhibitor optimization program, C5 substitution produced a wide range of inhibitory potencies depending on the substituent identity (Table 5, Couty et al., 2013) [1]. Under identical assay conditions (mobility shift assay, triplicate measurements), the C5-bromo derivative (20a) achieved an IC50 of 66.4 ± 5.6 nM, while the C5-phenyl analog (20b) showed only 1,640 ± 530 nM—a 25-fold potency difference arising solely from C5 substitution [1]. Although the target compound's specific C5-carbonitrile value was not evaluated in this study, the established sensitivity of benzimidazole S6K1 activity to C5 substituent identity provides class-level evidence that the 5-carbonitrile derivative cannot be assumed equipotent or functionally equivalent to analogs bearing H, halogen, methoxy, amino, or carboxylic acid at this position.

Kinase Inhibition Structure-Activity Relationship S6K1 Pharmacology

Nitrile Group Enables Diverse Downstream Synthetic Transformations Unavailable to the Des-Cyano or Carboxylic Acid Analogs

The C5-carbonitrile group serves as a versatile synthetic handle that can be selectively transformed into primary amines (via reduction), amides (via hydrolysis), amidines (via Pinner reaction), tetrazoles (via [3+2] cycloaddition with azide), and N-hydroxyamidines (via hydroxylamine addition) [1]. By contrast, the des-cyano analog 1-cyclopropyl-2-methyl-1H-benzimidazole (CAS 118482-04-5) lacks a functionalizable group at C5 and requires electrophilic aromatic substitution for further derivatization. The C5-carboxylic acid analog 1-cyclopropyl-2-methyl-1,3-benzodiazole-5-carboxylic acid (CAS 1094428-46-2) enables amide and ester formation, but cannot access the amidine, tetrazole, or N-hydroxyamidine chemotypes accessible from the nitrile. This divergent synthetic vector space makes the carbonitrile a non-redundant building block for library enumeration.

Synthetic Chemistry Building Block Utility Medicinal Chemistry Derivatization

Validated Application Scenarios for 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile (1119505-56-4) Based on Differentiation Evidence


Benzimidazole-Focused Kinase Inhibitor Lead Optimization Requiring Precise C5 Substituent Control

Research groups optimizing benzimidazole-based kinase inhibitors (e.g., S6K1, Tyk2, or other AGC-family kinases) require the exact C5-carbonitrile derivative to maintain SAR continuity. As demonstrated by Couty et al. (2013), C5 substituent identity on benzimidazole scaffolds can alter S6K1 inhibitory potency by more than 25-fold . Procurement of the des-cyano analog (CAS 118482-04-5) in place of this compound would introduce a structurally distinct pharmacophore at the C5 position, likely producing divergent potency and selectivity profiles. The nitrile's dual role as both a hydrogen-bond acceptor and an electron-withdrawing group makes it a specific pharmacophoric element that cannot be approximated by hydrogen, halogen, or alkyl substituents at C5.

Parallel Library Synthesis Utilizing the 5-Carbonitrile as a Central Diversification Node

Medicinal chemistry teams conducting parallel library synthesis can leverage the C5-carbonitrile as a single intermediate that diverges into at least six distinct chemotypes (amines, amides, amidines, tetrazoles, N-hydroxyamidines, and thioamides) through well-established transformations . This synthetic versatility, documented in the nitrile pharmaceutical literature, enables efficient exploration of chemical space around the benzimidazole core without requiring multiple independent building block inventories. The des-cyano and carboxylic acid analogs each support fewer than half the number of accessible product chemotypes, making the carbonitrile the most synthetically efficient choice for library-based approaches.

Physicochemical Property Optimization Where Modulated TPSA and Lipophilicity Are Critical Design Parameters

In lead optimization campaigns where fine-tuning of TPSA and logP is required for permeability-solubility balance, the target compound's intermediate computed properties (TPSA = 41.6 Ų, XLogP3 = 2.0) place it in a distinct physicochemical window compared to the des-cyano analog (TPSA = 17.8 Ų, XLogP3 = 2.3) . The 23.8 Ų increase in TPSA, coupled with the 0.3 log unit decrease in lipophilicity, provides a meaningful shift toward improved solubility and reduced non-specific binding. This property profile is particularly relevant for central nervous system programs where TPSA values below 60-70 Ų are generally preferred for blood-brain barrier penetration, yet some polarity is needed for acceptable solubility.

Purchase Specification Compliance for GLP/GMP Intermediate Sourcing with Defined Purity Thresholds

The compound is commercially available at two defined purity tiers—95% (AKSci, catalog Z7361) and 97% (Sigma-Aldrich, catalog COM448622285; ChemScene, catalog CS-0686748)—with specification sheets that include CAS, MDL (MFCD13881257), and InChI Key (RYHGFVIXEXFHJP-UHFFFAOYSA-N) verification . For procurement workflows requiring traceable identity certification for regulatory or publication purposes, the availability of documented purity specifications differentiates this compound from certain less-characterized analogs. The 97% purity tier, in particular, meets the ≥95% threshold commonly required for biological assay-grade intermediates.

Quote Request

Request a Quote for 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.